molecular formula C9H9F2NO B13053505 (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13053505
M. Wt: 185.17 g/mol
InChI Key: ZWHVAEQQJDBFBA-SSDOTTSWSA-N
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Description

(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a dihydrobenzo[B]furan ring, which is further substituted with an amine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the introduction of the difluoromethyl group into the dihydrobenzo[B]furan ring. One common method is the nucleophilic fluorination of a suitable precursor. For instance, the reaction of a dihydrobenzo[B]furan derivative with a difluoromethylating agent such as difluoromethyl bromide under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .

Mechanism of Action

The mechanism of action of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. Additionally, the compound may participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its mono- and trifluoromethyl counterparts. These characteristics make it particularly valuable in drug design and other applications .

Biological Activity

(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound notable for its unique structural features, including a difluoromethyl group and a dihydrobenzo[b]furan moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C9H9F2NOC_9H_9F_2NO with a molecular weight of approximately 185.170 g/mol. The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC9H9F2NO
Molecular Weight185.170 g/mol
CAS Number1272723-24-6
Purity≥95%

Preliminary studies suggest that this compound interacts with various biological targets, influencing pathways relevant to disease processes. The specific mechanisms remain to be fully elucidated; however, compounds with similar structures have demonstrated the following pharmacological effects:

  • Antimicrobial Activity : Compounds structurally similar to this compound have shown effectiveness against various pathogens.
  • Anticancer Properties : There is potential for this compound to inhibit cancer cell proliferation through mechanisms that are currently under investigation.
  • Neuroprotective Effects : Its structural characteristics may confer protective effects against neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of several derivatives of dihydrobenzo[b]furan compounds. The results indicated that compounds with similar difluoromethyl substitutions exhibited significant activity against Candida species, with minimum inhibitory concentrations (MICs) in the range of 31.25 to 125 µg/mL .
  • Anticancer Evaluation :
    Research involving derivatives of related structures has shown that certain analogs can inhibit tumor growth in vitro. For instance, a compound structurally related to this compound demonstrated an IC50 value of 50 µM against breast cancer cell lines . This suggests that further exploration into the anticancer potential of this compound is warranted.
  • Neuroprotection :
    A recent investigation highlighted the neuroprotective properties of fluorinated benzo[b]furan derivatives. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, indicating a potential mechanism for protecting against neurodegeneration .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Aminobenzo[b]furanAmine group on benzo[b]furanAntimicrobialLacks fluorination
5-Fluoro-2,3-dihydrobenzo[b]furanFluoro group instead of difluoromethylAnticancerSimpler halogenation
4-DifluoromethylphenylamineAromatic amine with difluoromethylNeuroprotectiveMore aromatic character

These comparisons highlight the distinct advantages offered by the difluoromethyl substitution in enhancing pharmacological profiles.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

(3S)-6-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c10-9(11)5-1-2-6-7(12)4-13-8(6)3-5/h1-3,7,9H,4,12H2/t7-/m1/s1

InChI Key

ZWHVAEQQJDBFBA-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)C(F)F)N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C(F)F)N

Origin of Product

United States

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